2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride
Overview
Description
2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features a phenyl ring substituted with an aminomethyl group and an acetonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride typically involves the following steps:
Phenol Activation: The starting material, phenol, undergoes activation to introduce the aminomethyl group.
Aminomethylation: The activated phenol is treated with an aminomethylating agent, such as formaldehyde and ammonia, to introduce the aminomethyl group.
Nitrilation: The resulting compound is then nitrilated using a nitrile source, such as hydrogen cyanide, to form the acetonitrile moiety.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a catalyst are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield phenolic acids or ketones.
Reduction Products: Reduction can produce amines.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties in drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to specific active sites and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Aminomethylphenol: Similar in structure but lacks the acetonitrile group.
4-Aminomethylbenzoic Acid: Contains a carboxylic acid group instead of the nitrile group.
2-(Aminomethyl)phenol: Similar phenolic structure but different substitution pattern.
Uniqueness: 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride is unique due to its combination of the aminomethyl and acetonitrile groups, which provides versatility in chemical reactions and applications. This combination allows for a wide range of synthetic transformations and biological activities.
Properties
IUPAC Name |
2-[3-(aminomethyl)phenoxy]acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-4-5-12-9-3-1-2-8(6-9)7-11;/h1-3,6H,5,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNFWHHDXWHZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306603-16-6 | |
Record name | 2-[3-(aminomethyl)phenoxy]acetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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